molecular formula C24H23BrN2O5 B4880979 N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide

N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide

Cat. No. B4880979
M. Wt: 499.4 g/mol
InChI Key: HVVNQSYDSCUQND-WGARJPEWSA-N
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Description

N-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide, also known as BMBH, is a novel compound that has attracted significant interest from the scientific community due to its potential applications in the field of medicine. BMBH is a hydrazone derivative that has been synthesized using various methods.

Scientific Research Applications

N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anticancer, antimicrobial, and antiviral properties. N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective against drug-resistant cancer cells. N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide has been found to possess antiviral activity against herpes simplex virus type 1 and 2.

Mechanism of Action

The mechanism of action of N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide is not fully understood. However, it has been suggested that N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide may act by inhibiting the activity of enzymes involved in cell proliferation and growth. N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide has been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis and DNA replication.
Biochemical and physiological effects:
N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell proliferation, growth, and DNA replication. N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide has also been found to induce apoptosis in cancer cells. Additionally, N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide has been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis and DNA replication.

Advantages and Limitations for Lab Experiments

N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide has also been found to be effective against a variety of cancer cell lines and bacteria. However, there are also limitations to using N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide in lab experiments. It has been found to be toxic at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide. One area of research is to investigate the mechanism of action of N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide in more detail. Another area of research is to explore the potential applications of N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide in the treatment of other diseases, such as viral infections. Additionally, research could be conducted to optimize the synthesis method of N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide and to explore the use of N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide in combination with other drugs or therapies.

Synthesis Methods

N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide has been synthesized using various methods, including the condensation reaction of 2,4-dimethoxybenzohydrazide with 2-bromobenzaldehyde in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and purification. Other methods of synthesis include the use of microwave irradiation, ultrasound, and green chemistry approaches.

properties

IUPAC Name

N-[(Z)-[3-[(2-bromophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O5/c1-29-18-9-10-19(23(13-18)31-3)24(28)27-26-14-16-8-11-21(30-2)17(12-16)15-32-22-7-5-4-6-20(22)25/h4-14H,15H2,1-3H3,(H,27,28)/b26-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVNQSYDSCUQND-WGARJPEWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC3=CC=CC=C3Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)OC)COC3=CC=CC=C3Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]-2,4-dimethoxybenzohydrazide

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